molecular formula C17H16N2S B293264 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione

4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione

Cat. No. B293264
M. Wt: 280.4 g/mol
InChI Key: ULYMAUHYHYIVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione (DPIT) is a chemical compound that has been widely studied for its potential applications in scientific research. DPIT is a heterocyclic compound that contains two aromatic rings and an imidazoline ring, making it a unique and versatile molecule. In

Scientific Research Applications

4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is not fully understood, but it is thought to act through multiple pathways. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione also has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been shown to have low toxicity, which is important for in vivo studies. However, one limitation of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is that its mechanism of action is not fully understood, which may hinder its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione. One area of interest is the development of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione as a radioprotective agent in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione and its potential use as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is a unique and versatile compound that has potential applications in a variety of scientific research fields. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. While its mechanism of action is not fully understood, 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has several advantages for use in lab experiments and has several potential future directions for research.

Synthesis Methods

4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione can be synthesized through a multistep process starting with the reaction of 2-mercaptoacetophenone with benzaldehyde to form 2-(benzylideneamino)thiophenol. This intermediate is then reacted with 2,3-dimethyl-1,3-butadiene to form 4,5-diphenyl-1,3-dimethyl-4-imidazoline-2-thione. The synthesis of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been optimized to produce high yields and purity.

properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-dimethyl-4,5-diphenylimidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

ULYMAUHYHYIVTR-UHFFFAOYSA-N

SMILES

CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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